2-Bromo-3-(3,5-dichlorophenyl)-1-propene
Overview
Description
2-Bromo-3-(3,5-dichlorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, and a 3,5-dichlorophenyl group attached to the third carbon. The molecular formula of this compound is C9H7BrCl2, and it has a molecular weight of 281.96 g/mol. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene can be achieved through several methods. One common method involves the bromination of 3-(3,5-dichlorophenyl)-1-propene. This reaction typically uses bromine (Br2) as the brominating agent and is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3,5-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bond in the propene chain can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Often performed in non-polar solvents such as hexane or chloroform (CHCl3) at room temperature.
Oxidation Reactions: Conducted in the presence of oxidizing agents in solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
Major Products Formed
Substitution Reactions: Formation of 3-(3,5-dichlorophenyl)-1-propanol, 3-(3,5-dichlorophenyl)-1-propylamine, etc.
Addition Reactions: Formation of 2-bromo-3-(3,5-dichlorophenyl)-1-chloropropane, 2-bromo-3-(3,5-dichlorophenyl)-1-iodopropane, etc.
Oxidation Reactions: Formation of 2-bromo-3-(3,5-dichlorophenyl)-1,2-epoxypropane, 2-bromo-3-(3,5-dichlorophenyl)-1,2-diol, etc.
Scientific Research Applications
2-Bromo-3-(3,5-dichlorophenyl)-1-propene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between halogenated alkenes and biological macromolecules.
Medicine: Potential applications in drug discovery and development. It may be used to synthesize novel compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s double bond can also participate in electrophilic addition reactions with nucleophilic sites in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
2-Bromo-3-(3,5-dichlorophenyl)-1-propene can be compared with other similar compounds such as:
2-Bromo-3-(4-chlorophenyl)-1-propene: Similar structure but with a different substitution pattern on the phenyl ring. It may exhibit different reactivity and biological activity.
2-Bromo-3-(3,5-difluorophenyl)-1-propene: Contains fluorine atoms instead of chlorine atoms. Fluorine atoms can significantly alter the compound’s chemical and biological properties.
2-Bromo-3-(3,5-dimethylphenyl)-1-propene: Contains methyl groups instead of chlorine atoms. Methyl groups can affect the compound’s steric and electronic properties, leading to different reactivity and activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKQRJTDJYYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373629 | |
Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-33-4 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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